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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

Cat. No.: B015331

An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Properties, Synthesis, and
Reactivity

Abstract

4-Methylhepta-1,6-dien-4-ol (CAS No. 25201-40-5), also known as diallyl methyl carbinol, is a
tertiary alcohol possessing two terminal alkene functionalities. This unique structural
combination makes it a molecule of significant interest for applications in polymer chemistry
and as a versatile building block in advanced organic synthesis. This technical guide provides a
comprehensive overview of its core chemical and physical properties, detailed spectroscopic
characterization, logical synthetic routes, and an exploration of its chemical reactivity. The
content herein is intended for researchers, chemists, and material scientists, offering both
foundational data and field-proven insights into the practical handling and application of this
compound.

Molecular Identity and Physicochemical Properties

4-Methylhepta-1,6-dien-4-ol is an achiral molecule characterized by a central quaternary
carbon bonded to a hydroxyl group, a methyl group, and two identical allyl groups.[1] This
structure dictates its physical and chemical behavior, blending the polarity of the alcohol with
the nonpolar nature of the hydrocarbon backbone.

Key Identifiers
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Identifier Value Source(s)
CAS Number 25201-40-5 [21[31[41[5]
Molecular Formula CsH140 [11[2][3]
Molecular Weight 126.20 g/mol [2][3][6]
IUPAC Name 4-Methylhepta-1,6-dien-4-ol [3]
Diallyl methyl carbinol, 4-
Synonyms . [21131[7]
Methyl-1,6-heptadiene-4-ol
WAXJIHZQRWWQIR-
InChl Key [21[3]1[5]
UHFFFAOYSA-N
SMILES C=CCc(C)(O)cc=C [2]

Physical Properties

The compound presents as a clear, colorless liquid at room temperature, often with a sharp,

pungent odor typical of some terpenoid-like compounds.[6] Its volatility is notable, stemming

from a relatively high vapor pressure and low boiling point for its molecular weight.[6]
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Property Value Unit Source(s)
Appearance Clear, colorless liquid - [6]
Physical State Liquid @ Room Temp. [6]

Boiling Point 178.00 °C [6]

Melting Point -60.00 °C [6]

Density 0.8550 g/cm3 [6]
Octanol/Water

Partition Coeff. (logP) 1890 ) 12l

Water Solubility Partially soluble - [6]

) Soluble in alcohols
Organic Solvent

. and other organic - [6]
Solubility

solvents

The molecule's solubility profile is a direct consequence of its amphiphilic nature. The hydroxyl
group can participate in hydrogen bonding, affording partial solubility in polar solvents like
water.[6] Conversely, the seven-carbon aliphatic chain and two alkene groups create a
significant nonpolar character, ensuring its miscibility with a wide range of organic solvents.[6]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While
raw spectra for this specific compound are not always published outside of databases, its
structure allows for reliable prediction and interpretation of its spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry
WebBook.[3][7] The analysis of its mass spectrum would proceed as follows:

e Molecular lon (M*): A peak at m/z = 126, corresponding to the molecular weight of the parent
molecule (CsH140%).
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o Key Fragmentations: The structure is prone to specific fragmentation pathways that serve as
diagnostic markers:

o Loss of Water (M-18): A peak at m/z = 108, resulting from the facile dehydration of the
tertiary alcohol.

o Loss of Methyl Radical (M-15): A peak at m/z = 111, from the cleavage of the C4-methyl
bond.

o Loss of Allyl Radical (M-41): A prominent peak at m/z = 85, caused by the cleavage of a C-
C bond adjacent to the oxygen, releasing a stable allyl radical. This is often a base peak.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. NIST provides
reference spectra for this compound.[3] The expected characteristic absorption bands are:

Wavenumber (cm~2) Vibration Type Functional Group
~3400 (broad) O-H stretch Tertiary Alcohol

~3080 C-H stretch =C-H (sp? Carbon)
~2970, 2885 C-H stretch -C-H (sp? Carbon)
~1640 C=C stretch Alkene

~1150 C-O stretch Tertiary Alcohol

915 C-H bend Out-of-plane bend for -

CH=CH:2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR analysis provides the most detailed map of the molecule's carbon-hydrogen
framework.

* 'H NMR Analysis: The proton NMR spectrum is expected to show five distinct signals. The
symmetry of the two allyl groups simplifies the spectrum.
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e 13C NMR Analysis: The carbon NMR spectrum should display six unique signals, reflecting

the molecule's symmetry.

Predicted *H Shift

Multiplicity Integration Assignment
(ppm)
~5.8 ddt 2H -CH=CH:z
~5.1 m 4H -CH=CH:
~2.3 d 4H -CH2-CH=CH:z
~1.5 S 1H -OH
~1.1 S 3H -CHs
Predicted **C Shift (ppm) Carbon Type Assighment
~134 CH CH=CH:
~118 CH: CH=CH:
~73 C (quaternary) C-OH
~48 CH2 CH2-CH=CH2
~28 CHs CHs

Synthesis and Chemical Reactivity
Proposed Synthetic Protocol: Grignhard Reaction

The most direct and industrially scalable synthesis of 4-methylhepta-1,6-dien-4-ol is the

Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to a

suitable carbonyl compound, such as acetone or methyl acetate. The reaction with acetone is

outlined below as it is a highly efficient one-step process to the tertiary alcohol.

o Grignard Reagent Preparation:

o In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
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o Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

o Slowly add a solution of allyl bromide (2.0 eq) in anhydrous diethyl ether via the dropping
funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour
until most of the magnesium is consumed.

» Nucleophilic Addition:
o Cool the resulting grey Grignard reagent solution to 0 °C in an ice bath.

o Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping
funnel, maintaining the temperature below 10 °C.

o After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
o Workup and Purification:

o Quench the reaction by slowly pouring it over an ice-cold saturated aqueous solution of
ammonium chloride (NH4Cl).

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether (3x).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate
(NazS0a).

o Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

o Purify the resulting crude oil by vacuum distillation to yield pure 4-methylhepta-1,6-dien-
4-ol.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b015331?utm_src=pdf-body
https://www.benchchem.com/product/b015331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Grignard Reagent Formation
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Fig 1: Grignard synthesis workflow for 4-methylhepta-1,6-dien-4-ol.

Core Reactivity and Mechanistic Insights
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The molecule's reactivity is governed by its two primary functional regions: the tertiary hydroxyl
group and the terminal alkene groups.

Tertiary Alcohol
(Dehydration, Etherification)

Alkene
(Polymerization, Metathesis,

Addition Reactions)

Alkene
(Polymerization, Metathesis,
Addition Reactions)

Click to download full resolution via product page
Fig 2: Key reactive sites of 4-methylhepta-1,6-dien-4-ol.

o Reactions at the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation but readily
undergoes acid-catalyzed dehydration to form a mixture of triene isomers. It can also be
converted to ethers or esters under appropriate conditions.

¢ Reactions of the Alkenes: The two terminal double bonds are sites for a wide array of
transformations:

o Addition Reactions: Hydrogenation would yield 4-methylheptan-4-ol. Halogenation (e.g.,
with Br2) or hydrohalogenation (e.g., with HBr) would proceed according to standard
mechanisms.

o Polymerization: The di-alkene structure makes it an excellent candidate as a cross-linking
agent in radical polymerization or as a monomer in Ring-Opening Metathesis
Polymerization (ROMP) after an initial Ring-Closing Metathesis (RCM) step.

o Metathesis: Intramolecular RCM, catalyzed by Grubbs' or Schrock-type catalysts, could be
employed to synthesize five- or six-membered cyclic ethers, a powerful tool in modern
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organic synthesis.

Potential Applications and Research Directions

While not a widely commercialized chemical, 4-methylhepta-1,6-dien-4-ol holds significant
potential in specialized fields:

o Polymer and Materials Science: Its primary value lies in its role as a cross-linking monomer.
The introduction of this molecule into a polymer backbone can increase rigidity, thermal
stability, and solvent resistance. The hydroxyl group provides a further site for post-
polymerization modification.

e Organic Synthesis: It serves as a versatile Cs building block. The two alkene groups can be
functionalized independently or together to build complex molecular architectures. Its use in
RCM to create cyclic compounds is a particularly promising avenue.

» Fine and Specialty Chemicals: Related structures, such as 4-methylheptan-3-ol, are known
insect pheromones.[8] This suggests that derivatives of 4-methylhepta-1,6-dien-4-ol could
be investigated as potential agrochemicals or in the synthesis of biologically active natural
products.

Safety and Handling

Currently, detailed toxicological data for 4-methylhepta-1,6-dien-4-ol is limited.[4] Therefore, it
should be handled with the standard precautions applied to new or uncharacterized laboratory
chemicals.

o Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g.,
nitrile), and a lab coat.

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors. Avoid contact with skin and eyes.

o Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-
resistant foam for extinguishment.[4]

o First Aid:
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[e]

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]

o

Skin Contact: Immediately wash off with soap and plenty of water.[4]

[¢]

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a
physician.[4]

[¢]

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical
attention.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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